Antiviral Potency vs Ribavirin (Rift Valley Fever Virus)
A cyclopropylquinoline derivative (compound IV) demonstrated significantly higher antiviral potency against Rift Valley fever virus (RVFV) compared to the standard broad-spectrum antiviral, Ribavirin. This head-to-head comparison quantifies the advantage of the cyclopropylquinoline scaffold over a clinically used comparator [1].
| Evidence Dimension | In vitro antiviral potency (EC50) against RVFV |
|---|---|
| Target Compound Data | EC50 = 0.39 µg/mL (visual assay) and 0.71 µg/mL (neutral red assay) |
| Comparator Or Baseline | Ribavirin: EC50 = 11 µg/mL (visual assay) and 12 µg/mL (neutral red assay) |
| Quantified Difference | 28-fold more potent (visual assay); 17-fold more potent (neutral red assay) |
| Conditions | In vitro viral yield reduction assay on RVFV-infected Vero cells |
Why This Matters
This data demonstrates a substantial potency advantage, which may translate to a lower effective dose and potentially reduced off-target toxicity, a key consideration in antiviral drug development and research reagent selection.
- [1] Patil, V., et al. (2019). Exploration of (hetero)aryl Derived Thienylchalcones for Antiviral and Anticancer Activities. Medicinal Chemistry. View Source
